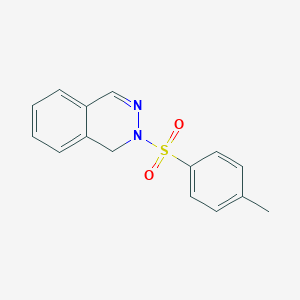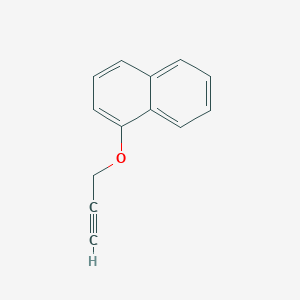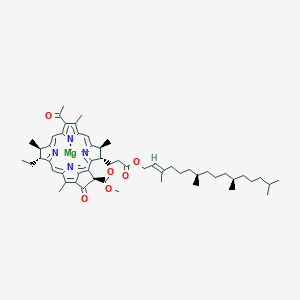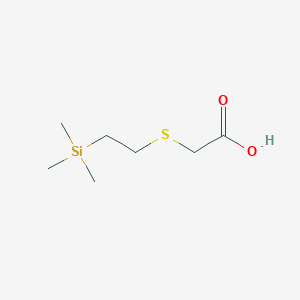![molecular formula C7H10O4S B101473 3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI) CAS No. 15486-54-1](/img/structure/B101473.png)
3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)
概要
説明
3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI), commonly known as MCT-1, is a cyclic sulfone compound that has been studied for its potential applications in various fields, including medical research and drug development.
作用機序
The mechanism of action of MCT-1 is not fully understood, but studies have suggested that it may work by inhibiting various enzymes, including topoisomerase II and Hsp90. In addition, MCT-1 may also work by inducing oxidative stress in cells, leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that MCT-1 can have various biochemical and physiological effects on cells. For example, MCT-1 has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis. In addition, MCT-1 has been shown to inhibit the activity of various enzymes, including topoisomerase II and Hsp90, which are involved in DNA replication and protein folding, respectively.
実験室実験の利点と制限
One of the advantages of using MCT-1 in lab experiments is that it is relatively easy to synthesize and purify. In addition, MCT-1 has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis, making it a promising candidate for further research. However, one of the limitations of using MCT-1 in lab experiments is that its mechanism of action is not fully understood, making it difficult to optimize its use in various applications.
将来の方向性
There are several future directions for research on MCT-1. One area of research is to further investigate its potential as an anti-cancer agent, including its efficacy in treating different types of cancer. In addition, further research is needed to better understand its mechanism of action and optimize its use in various applications. Finally, future research could also explore the potential of MCT-1 in treating other diseases, including Alzheimer's disease and Parkinson's disease.
科学的研究の応用
MCT-1 has been studied for its potential applications in various fields, including medical research and drug development. One of the primary areas of research has been its potential as an anti-cancer agent. Studies have shown that MCT-1 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, MCT-1 has been studied for its potential as an anti-inflammatory agent, as well as its potential to treat other diseases, including Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
15486-54-1 |
|---|---|
製品名 |
3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI) |
分子式 |
C7H10O4S |
分子量 |
190.22 g/mol |
IUPAC名 |
5,5-dioxo-4-oxa-5λ6-thiatricyclo[4.2.1.03,7]nonan-2-ol |
InChI |
InChI=1S/C7H10O4S/c8-6-3-1-4-5(2-3)12(9,10)11-7(4)6/h3-8H,1-2H2 |
InChIキー |
FINFXYAYRYNUNQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2O)OS3(=O)=O |
正規SMILES |
C1C2CC3C1C(C2O)OS3(=O)=O |
同義語 |
3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)



![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)








